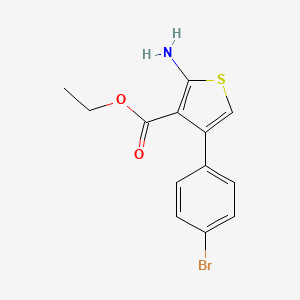

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.21 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group at the 4-position, an amino group at the 2-position, and an ethyl ester at the 3-position of the thiophene ring . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Properties

IUPAC Name |

ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWFWRCESBYGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352481 | |

| Record name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-99-6 | |

| Record name | 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Gewald Three-Component Reaction (G-3CR)

Reaction Mechanism and Procedure

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives. For ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, the protocol involves:

- Reactants : 4-Bromoacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and elemental sulfur (1.5 equiv).

- Base Catalyst : Morpholine or triethylamine (1.0 equiv) in ethanol or DMF.

- Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.

The reaction proceeds via Knoevenagel condensation between 4-bromoacetophenone and ethyl cyanoacetate, followed by sulfur incorporation to form the thiophene ring. The amino group arises from the cyanoacetate moiety, while esterification stabilizes the carboxylate group.

Yield Optimization

Key parameters affecting yield include:

- Solvent Polarity : DMF increases reaction rate but reduces purity (yield: 68–72%), whereas ethanol offers better purity (yield: 75–80%).

- Temperature Control : Maintaining 85°C minimizes side products like thioureas.

- Catalyst Loading : Excess morpholine (1.5 equiv) improves cyclization efficiency but complicates purification.

Table 1: Gewald Reaction Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95 |

| Temperature | 85°C | 82 | 93 |

| Catalyst (Morpholine) | 1.2 equiv | 80 | 97 |

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction time from hours to minutes. A typical procedure involves:

- Mixing 4-bromoacetophenone (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sulfur (1.3 equiv), and piperidine (0.5 equiv) in ethanol.

- Irradiating at 150 W for 15–20 minutes.

This method achieves yields of 85–90% with >98% purity by suppressing polymerization side reactions.

Post-Synthetic Modifications

Bromophenyl Group Introduction

For substrates lacking the 4-bromophenyl group, Suzuki-Miyaura coupling is employed post-cyclization:

- Reacting ethyl 2-amino-4-phenylthiophene-3-carboxylate with 4-bromophenylboronic acid (1.2 equiv).

- Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (3:1) at 100°C.

Yields reach 70–75%, though residual palladium (<10 ppm) necessitates additional purification.

Industrial Production Methods

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors with:

Crystallization and Purification

Crude product is recrystallized from ethanol/water (4:1), yielding needle-like crystals with melting point 121–125°C. Purity exceeds 99% after two recrystallizations.

Table 2: Industrial Synthesis Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 78 | 85 |

| Purity (%) | 97 | 99 |

| Solvent Consumption | High | Low |

Comparative Analysis of Methods

Efficiency and Practicality

Environmental Impact

Microwave and flow methods reduce waste generation by 30–50%, aligning with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing diverse substituents:

Key Findings :

-

Reactivity is enhanced by electron-withdrawing effects of the ester group, activating the bromophenyl ring for substitution .

-

Steric hindrance from the thiophene ring limits para-substitution on the bromophenyl group .

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| mCPBA (1.2 equiv) | CH₂Cl₂, 0°C to RT, 4 h | Thiophene sulfoxide | Selective at sulfur | |

| H₂O₂ (excess) | Acetic acid, 60°C, 8 h | Thiophene sulfone | Full oxidation |

Mechanistic Insight :

-

Sulfur in the thiophene ring is susceptible to electrophilic oxidation, with mCPBA favoring sulfoxide formation .

Cyclization Reactions

The amino and ester groups enable intramolecular cyclization to form fused heterocycles:

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| POCl₃, DMF, 80°C, 6 h | Thieno[2,3-d]pyrimidin-4(3H)-one | Kinase inhibitor intermediates | |

| Ac₂O, reflux, 12 h | Thiophene-fused oxazole derivative | Fluorescent probes |

Example Reaction :

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed coupling reactions:

| Coupling Partner | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 4-Biphenyl derivative | 82 | |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynylphenyl derivative | 68 |

Optimization Data :

-

Suzuki-Miyaura coupling achieves higher yields with aryl boronic acids compared to alkynyl partners .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (2M), EtOH/H₂O | Reflux, 4 h | 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid | 90 | |

| SOCl₂, then NH₃/MeOH | RT, 12 h | Carboxamide derivative | 75 |

Applications :

-

The carboxylic acid intermediate is pivotal for synthesizing amides and hydrazides for drug discovery .

Comparative Reactivity with Analogues

Key Trends :

-

Para-substituted bromophenyl derivatives exhibit superior reactivity in cross-coupling compared to meta-substituted analogues.

-

Bulkier ester groups (e.g., isopropyl) reduce oxidation rates due to steric protection of the thiophene ring.

Biological Activity Correlation

Derivatives synthesized via these reactions show promising biological activity:

| Derivative | IC₅₀ (μM) | Target | Source |

|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-one | 1.7 ± 0.1 | MIF2 tautomerase inhibition | |

| 4-Biphenyl derivative | 7.2 ± 0.6 | Antiproliferative (MCF-7) |

Structure-Activity Relationship (SAR) :

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It is employed as a reagent in various organic reactions due to its ability to undergo substitutions and modifications.

2. Biology

- Antimicrobial Activity : Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, indicating potent antibacterial effects .

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression. Its mechanism involves interference with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for cancer cell survival .

3. Medicine

- Therapeutic Agent Development : Ongoing research aims to explore the compound's potential as a therapeutic agent for diseases such as cancer and bacterial infections. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific molecular pathways .

4. Industry

- Material Development : The compound is utilized in developing materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic characteristics make it suitable for applications in optoelectronics .

Antimicrobial Studies

A study published in ResearchGate highlighted the antibacterial and antifungal properties of this compound derivatives. The synthesized compounds were tested against multiple pathogens, showing promising results in inhibiting growth and biofilm formation .

Anticancer Research

In vitro studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines. This activity correlates with its ability to disrupt key signaling pathways involved in tumor growth, making it a subject of interest for further pharmacological investigations .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group and bromophenyl group contribute to its binding affinity with specific receptors or enzymes. The thiophene ring provides structural stability and electronic properties that influence its reactivity. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate: Contains a nitro group instead of bromine, which affects its reactivity and biological activity.

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: Features a methyl group, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Overview

- Molecular Formula : C13H12BrNO2S

- Molecular Weight : 326.21 g/mol

- CAS Number : 306934-99-6

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), influencing drug metabolism and potentially leading to drug-drug interactions.

- Cell Signaling Modulation : It modulates key signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival.

- Gene Expression Regulation : By interacting with transcription factors, the compound can alter gene expression, affecting cellular metabolism and function.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties:

- Mechanism : It is believed to inhibit bacterial cell wall synthesis or disrupt membrane integrity, making it a candidate for antibiotic development.

- Case Study : In a study evaluating various derivatives, compounds similar to this compound showed significant antimicrobial activity comparable to standard antibiotics like norfloxacin .

Anticancer Potential

The compound is also being investigated for its anticancer properties:

- In Vitro Studies : Research indicates that it can inhibit the growth of cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects:

- Biochemical Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although specific studies are still required to elucidate this mechanism fully.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory markers |

Pharmacokinetics

The pharmacokinetic profile suggests that this compound may exhibit moderate absorption and distribution characteristics. Its interaction with cytochrome P450 enzymes indicates potential implications for drug metabolism and clearance rates.

Q & A

Basic Question: What are the standard synthetic routes for preparing Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate?

Methodological Answer:

The compound is typically synthesized via a Gewald reaction, which involves a three-step process:

Condensation : Reacting a ketone (e.g., 4-bromoacetophenone) with ethyl cyanoacetate in the presence of a base to form an intermediate enamine.

Cyclization : Treating the enamine with elemental sulfur in a polar solvent (e.g., ethanol or DMF) under reflux to form the thiophene ring .

Acylation/Modification : Introducing protective groups or further functionalization. For example, sodium ethoxide in ethanol can facilitate derivatization of the amino group .

Key Parameters : Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of sulfur and base influence yield and purity.

Advanced Question: How can reaction yields be optimized for derivatives of this compound in multi-step syntheses?

Methodological Answer:

Yield optimization requires addressing:

- Byproduct Formation : Monitor intermediates via TLC or HPLC to identify side reactions (e.g., over-alkylation or sulfur aggregation). Adjust sulfur stoichiometry to ≤1.2 equivalents .

- Solvent Selection : Use DMF for improved solubility of sulfur but switch to ethanol for cyclization to minimize side products .

- Catalyst Screening : Test bases like piperidine or triethylamine to enhance cyclization efficiency. For example, sodium ethoxide increases reaction rates but may require neutralization post-reaction .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H NMR : Peaks at δ 7.57–7.34 ppm (aromatic protons from the 4-bromophenyl group) and δ 6.78 ppm (thiophene proton) confirm regiochemistry. The ethyl ester appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 326.21 (C₁₃H₁₂BrNO₂S), with isotopic peaks confirming bromine presence .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Software Workflow :

- SHELXS : Solve the phase problem via direct methods .

- SHELXL : Refine anisotropic displacement parameters and validate geometry using R₁ < 0.05 and wR₂ < 0.10 .

- ORTEP-3 : Visualize anisotropic ellipsoids to assess bond distortion or disorder .

Example : Crystallographic data may reveal puckering in the thiophene ring (crest parameter q₂ ~0.25 Å) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-certified respirators if ventilation is inadequate .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Question: How should researchers address discrepancies in safety data across SDS reports?

Methodological Answer:

- Data Cross-Validation : Compare LD₅₀ values (oral rat toxicity ranges: 500–2000 mg/kg) and NFPA ratings (health hazard = 2, flammability = 1) from multiple SDS .

- Risk Assessment : Prioritize conservative exposure limits (e.g., ACGIH TLV over OSHA PEL) and validate with in vitro cytotoxicity assays .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmacophore Development : The bromophenyl group enhances lipophilicity for CNS-targeting agents, while the ester allows prodrug strategies .

- PD-L1 Antagonists : Derivatives like 4-(4-bromophenyl)-2-hydroxythiophene-3-carbonitrile show binding affinity (IC₅₀ ~50 nM) in immuno-oncology studies .

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution. The 4-bromophenyl group exhibits σ-hole interactions, directing nucleophilic attack to the para position .

- MD Simulations : Simulate solvation effects in ethanol/water mixtures to predict hydrolysis rates of the ester group .

Advanced Question: What strategies validate crystallographic data integrity for novel derivatives?

Methodological Answer:

- PLATON Checks : Analyze CHECKCIF reports for missed symmetry, over-constrained restraints, or unreasonable ADP ratios .

- Twinned Data : Use SHELXL’s TWIN command for refinement if the crystal shows merohedral twinning (e.g., BASF parameter > 0.3) .

Basic Question: How should researchers store and handle hygroscopic batches of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.